- The Os/Cu-Al-hydrotalcite catalyzed hydroxylation of alkenes, Chemical Communications (Cambridge, 2003, (23), 2922-2923

Cas no 93-56-1 (rac Styrene Glycol)

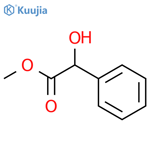

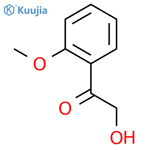

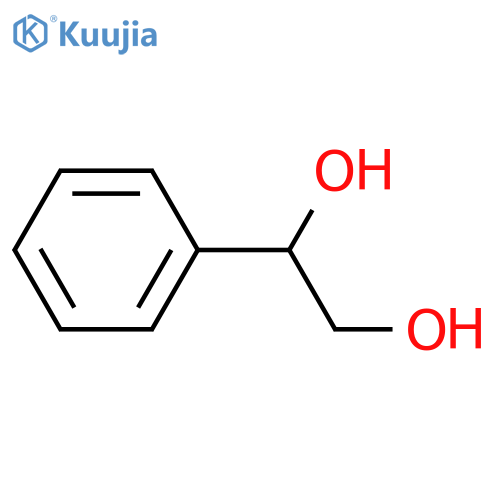

rac Styrene Glycol structure

Nome do Produto:rac Styrene Glycol

rac Styrene Glycol Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-Phenylethane-1,2-diol

- (+/-)-Styrene glycol

- Phenylethylene glycol

- (+/-)-1-Phenyl-1,2-ethanediol

- (±)-1-Phenyl-1,2-ethanediol

- 1-Phenyl-1,2-ethanediol

- rac Styrene Glycol

- Styrene Glycol

- Phenylethanediol

- 1,2-Ethanediol, 1-phenyl-

- Phenyl glycol

- Phenyl-1,2-ethanediol

- Styrolyl alcohol

- Phenylethane-1,2-diol

- Fenylglycol

- 1-Phenylethylene glycol

- 1,2-Dihydroxy-1-phenylethane

- 1,2-Dihydroxyethylbenzene

- 1,2-Ethanediol, phenyl-

- Fenylglycol [Czech]

- 1-Fenyl-1,2-ethandiol

- Phenyl glycol ether

- alpha,beta-Dihydroxyethylbenzene

- 1-Fenyl-1,2-ethandiol [Czech]

- .alpha.,.beta.-Dihydr

- (+)-1-phenyl-1,2-ethanediol

- 1,2-Ethanediol, phenyl- (6CI, 7CI)

- 1-Phenyl-1,2-ethanediol (ACI)

- (1,2-Dihydroxyethyl)benzene

- (RS)-1-Phenyl-1,2-ethanediol

- (±)-Phenyl glycol

- (±)-Phenyl-1,2-ethanediol

- (±)-Styrene glycol

- 1,2-Dihydroxy-2-phenylethane

- 1-Phenyl-1,2-glycol

- cis-1-Phenyl-1,2-ethanediol

- NSC 406601

- α,β-Dihydroxyethylbenzene

- β-Hydroxy-β-phenylethanol

- SY017542

- AKOS004903345

- UNII-2ZAC511UK8

- 93-56-1

- EINECS 202-258-1

- DTXSID8042422

- 2-phenyl-2-hydroxyethanol

- (S)-(+)-alpha,beta-Dihydroxyethylbenzene; (S)-(+)-Styrene glycol

- alpha-(hydroxymethyl)benzylalcohol

- STYRENE GLYCOL, (+/-)-

- FD10472

- DB-057411

- AI3-03789

- .alpha.,.beta.-Dihydroxyethylbenzene

- BRN 1306723

- CAS-93-56-1

- 1-phenyl-1

- NS00021395

- SY049723

- NSC406601

- EN300-111545

- 4-06-00-05939 (Beilstein Handbook Reference)

- Q26841299

- NCIOpen2_003573

- STYRENE GLYCOL [MI]

- NCGC00255814-01

- SCHEMBL24750

- MFCD00003546

- SB44462

- 1-Phenyl-1,2-ethanediol, 97%

- CHEBI:183269

- Tox21_302040

- 2ZAC511UK8

- (R)-(-)-alpha,beta-Dihydroxyethylbenzene; (R)-(-)-Stryrene glycol

- 1-phenyl-ethane-1,2-diol

- SB44621

- NSC-406601

- SY017543

- DTXCID6022422

- HY-W015788

- AS-11660

- alpha-(hydroxymethyl)benzyl alcohol

- CHEMBL3188703

- CS-W016504

- P0686

- ( inverted exclamation markA)-1-Phenyl-1 pound not2-ethanediol

- DB-011656

-

- MDL: MFCD00003546

- Inchi: 1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2

- Chave InChI: PWMWNFMRSKOCEY-UHFFFAOYSA-N

- SMILES: OCC(C1C=CC=CC=1)O

- BRN: 1306723

Propriedades Computadas

- Massa Exacta: 138.068

- Massa monoisotópica: 138.068

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 2

- Complexidade: 87.3

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 1

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

- XLogP3: 0.4

- Superfície polar topológica: 40.5

Propriedades Experimentais

- Cor/Forma: White needle like crystals.

- Densidade: 1.0742 (rough estimate)

- Ponto de Fusão: 65.0 to 68.0 deg-C

- Ponto de ebulição: 82°C/1mmHg(lit.)

- Ponto de Flash: 160°C

- Índice de Refracção: 1.5340 (estimate)

- Coeficiente de partição da água: almost transparency

- PSA: 40.46000

- LogP: 0.71230

- Merck: 8861

- FEMA: 3469

- Solubilidade: Soluble in water, alcohol, ether and benzene, slightly soluble in petroleum ether, but soluble in hot petroleum ether.

rac Styrene Glycol Informações de segurança

-

Símbolo:

- Pedir:warning

- Declaração de perigo: H302

- Declaração de Advertência: P264-P270-P301+P312+P330-P501

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Instrução de Segurança: S24/25

- RTECS:KI2500000

- TSCA:Yes

- Condição de armazenamento:Store below +30°C.

rac Styrene Glycol Dados aduaneiros

- CÓDIGO SH:29062900

rac Styrene Glycol Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM255874-500g |

1-Phenylethane-1,2-diol |

93-56-1 | 95% | 500g |

$421 | 2022-06-09 | |

| abcr | AB140664-25 g |

Phenylethylene glycol, 97%; . |

93-56-1 | 97% | 25 g |

€102.30 | 2023-07-20 | |

| Enamine | EN300-111545-0.1g |

1-phenylethane-1,2-diol |

93-56-1 | 95% | 0.1g |

$364.0 | 2023-10-27 | |

| Enamine | EN300-111545-1.0g |

1-phenylethane-1,2-diol |

93-56-1 | 1g |

$28.0 | 2023-06-09 | ||

| Enamine | EN300-111545-2.5g |

1-phenylethane-1,2-diol |

93-56-1 | 95% | 2.5g |

$810.0 | 2023-10-27 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-GF809-1g |

rac Styrene Glycol |

93-56-1 | 98% | 1g |

¥41.0 | 2022-06-10 | |

| abcr | AB140664-5 g |

Phenylethylene glycol, 97%; . |

93-56-1 | 97% | 5 g |

€65.10 | 2023-07-20 | |

| eNovation Chemicals LLC | D751385-500g |

1,2-Ethanediol, 1-phenyl- |

93-56-1 | 97% | 500g |

$385 | 2024-06-06 | |

| TRC | S687810-1g |

rac Styrene Glycol |

93-56-1 | 1g |

$ 64.00 | 2023-09-06 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018708-5g |

rac Styrene Glycol |

93-56-1 | 98% | 5g |

¥40 | 2024-05-20 |

rac Styrene Glycol Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Sodium carbonate (hydrotalcite-like reaction product with metal salts) , Aluminum chloride (hydrotalcite-like reaction product with metal salts) , Cupric chloride (hydrotalcite-like reaction product with metal salts) , Osmium trichloride (hydrotalcite-like reaction product with metal salts) Solvents: Toluene , Water ; 6 h, 60 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Catalysts: Divinylbenzene-styrene copolymer (acylated, reduced, and sulfonated) Solvents: Water ; 30 min, 40 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referência

- Hydrophobic, low-loading and alkylated polystyrene-supported sulfonic acid for several organic reactions in water: remarkable effects of both the polymer structures and loading levels of sulfonic acids, Organic & Biomolecular Chemistry, 2003, 1(14), 2416-2418

Synthetic Routes 3

Condições de reacção

1.1 Catalysts: Osmium tetroxide , 6-[[(8α,9R)-9-[[4-[[(8α,9R)-10,11-Dihydro-6′-methoxycinchonan-9-yl]oxy]-1-phthal…

Referência

- Asymmetric dihydroxylation using heterogenized cinchona alkaloid ligands on mesoporous silica, Tetrahedron: Asymmetry, 2001, 12(11), 1537-1541

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 1 h, 0 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referência

- One-pot synthesis of enantiomerically pure 1,2-diols: asymmetric reduction of aromatic α-oxo aldehydes catalyzed by Candida parapsilosis ATCC 7330, Tetrahedron: Asymmetry, 2011, 22(24), 2156-2160

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 2 h, 70 °C

1.2 Reagents: Acetone

1.2 Reagents: Acetone

Referência

- Enantiopure Chiral (2,4,6-Triisopropylbenzoyl)oxy-[D1]methyllithium: Configurational Stability, Reactions, and Mechanistic Studies, Journal of Organic Chemistry, 2009, 74(6), 2380-2388

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Sodium bicarbonate , 2-Chloroethylamine hydrochloride Catalysts: Tetrabutylammonium bromide Solvents: Water ; 40 °C

Referência

- Synthesis method of phenyl glycol from styrene oxide and 2-chloroethylamine hydrochloride, China, , ,

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Water , Oxygen Catalysts: Barium(2+), pentaaqua-, (SP-4-1)-bis[2,5-pyridinedicarboxylato(2-)-κN1,κO2]cupra… Solvents: Acetonitrile ; 2 h, 40 °C

Referência

- Heterometallic Metal-Organic Frameworks That Catalyze Two Different Reactions Sequentially, Inorganic Chemistry, 2016, 55(12), 5729-5731

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), (η6-benzene)chloro[1,1′-[(4S)-2,2,2′,2′-tetramethyl[4,4′-bi-1,3-b… Solvents: Ethanol ; 12 h, 3 MPa, 60 °C; 60 °C → rt

Referência

- Asymmetric hydrogenation of α-hydroxy ketones: a reaction sensitive toward electronic effect of substrates, Chinese Journal of Chemistry, 2008, 26(9), 1656-1658

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Catalysts: 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… , Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]ruthenium Solvents: Methanol ; 14 h, 3 MPa, 110 °C

Referência

- Method for producing alcohol by catalytic hydrogenation of lactone or carboxylic acid ester in liquid phase, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Formic acid , Triethylamine Catalysts: Stereoisomer of chloro[4-methyl-N-[(1S,2S)-2-[(R)-[4-[(1,2,3,4,5,6-η)-4-methylph… ; 2 h, 60 °C

Referência

- Preparation of ruthenium-diamine complexes as asymmetric reduction catalysts, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Water Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ; 30 min, 25 °C

Referência

- Erbium(III) triflate is a highly efficient catalyst for the synthesis of β-alkoxy alcohols, 1,2-diols and β-hydroxy sulfides by ring opening of epoxides, Synthesis, 2009, (20), 3433-3438

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 10 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt

Referência

- Reduction of aromatic and aliphatic keto esters using sodium borohydride/MeOH at room temperature: a thorough investigation, Tetrahedron, 2010, 66(23), 3995-4001

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN][(1,… Solvents: Methanol ; 16 h, 100 atm, 50 °C

Referência

- Sulfonate hydrogenation catalyst and method of producing alcohol compound using the same, United States, , ,

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Manganese(1+), tricarbonyl[N-[2-(diphenylphosphino-κP)ethyl]-2-pyridinemethanami… Solvents: 1,4-Dioxane ; 16 h, 50 bar, rt → 140 °C

Referência

- Hydrogenation of CO2-Derived Carbonates and Polycarbonates to Methanol and Diols by Metal-Ligand Cooperative Manganese Catalysis, Angewandte Chemie, 2018, 57(41), 13439-13443

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Hydrogen peroxide Catalysts: 2,2,2-Trifluoro-1-phenylethanone Solvents: Acetonitrile , tert-Butanol , Water ; 3 - 18 h, rt

1.2 Reagents: Thiourea ; 18 h, rt

1.2 Reagents: Thiourea ; 18 h, rt

Referência

- Organocatalytic Synthesis of Thiiranes from Alkenes, European Journal of Organic Chemistry, 2022, 2022(34),

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Water Catalysts: Sulfuric acid, monododecyl ester, zirconium(4+) salt (4:1) ; 7 min, reflux

Referência

- An Environmentally Benign Catalytic Method for Efficient and Selective Nucleophilic Ring Opening of Oxiranes by Zirconium Tetrakis(dodecyl Sulfate), Helvetica Chimica Acta, 2010, 93(3), 405-413

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Amberlyst 15 Solvents: Methanol ; 3 h, rt

Referência

- Novel formal synthesis of stereospecifically C-6 deuterated D-glucose employing configurationally stable alkoxymethyllithiums, Tetrahedron, 2010, 66(3), 591-598

Synthetic Routes 18

Condições de reacção

1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium, [2,3-dimethyl-1-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl… Solvents: Acetone , tert-Butanol , Water ; 36 h, rt; rt → 20 °C

Referência

- Fluorous osmium tetraoxide (FOsO4). A recoverable and reusable catalyst for dihydroxylation of olefins, Tetrahedron Letters, 2004, 45(9), 1965-1968

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Water ; 4 h, rt → 60 °C

Referência

- Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates, Organic Process Research & Development, 2022, 26(9), 2614-2623

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Water Solvents: Acetone ; 2 h, rt

Referência

- Epoxide Ring-Opening Reactions with Mesoporous Silica-Supported Fe(III) Catalysts, ACS Catalysis, 2011, 1(5), 502-510

rac Styrene Glycol Raw materials

- Ethanone,2-hydroxy-1-(2-methoxyphenyl)-

- Benzenemethanol, α-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-

- Methyl (S)-(+)-mandelate

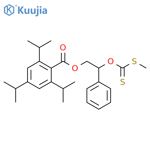

- 4-phenyl-1,3-dioxolan-2-one

- Benzoic acid, 2,4,6-tris(1-methylethyl)-, 2-[(methylthio)thioxomethoxy]-2-phenylethyl ester

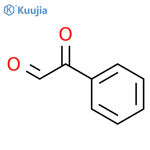

- 2-Oxo-2-phenylacetaldehyde

- Ethyl benzoylformate

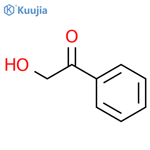

- 2-Hydroxyacetophenone

rac Styrene Glycol Preparation Products

rac Styrene Glycol Fornecedores

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro Ouro

(CAS:93-56-1)1-Phenyl-1,2-ethanediol

Número da Ordem:1661496

Estado das existências:in Stock

Quantidade:Company Customization

Pureza:98%

Informação de Preços Última Actualização:Friday, 18 April 2025 17:00

Preço ($):discuss personally

Amadis Chemical Company Limited

Membro Ouro

(CAS:93-56-1)rac Styrene Glycol

Número da Ordem:A844633

Estado das existências:in Stock

Quantidade:500g

Pureza:99%

Informação de Preços Última Actualização:Friday, 30 August 2024 07:03

Preço ($):512.0

rac Styrene Glycol Literatura Relacionada

-

Randy Tran,Stefan M. Kilyanek Dalton Trans. 2019 48 16304

-

Thakkellapati Sivakumari,Anju Chadha RSC Adv. 2014 4 60526

-

Timothy C. Siu,Israel Silva,Maiko J. Lunn,Alex John New J. Chem. 2020 44 9933

-

Nelly Ntumba Tshibalonza,Jean-Christophe M. Monbaliu Green Chem. 2020 22 4801

-

Friederike C. Jentoft Catal. Sci. Technol. 2022 12 6308

93-56-1 (rac Styrene Glycol) Produtos relacionados

- 3101-96-0((±)-1-Phenylethan-1-d1-ol)

- 1445-91-6((1S)-1-phenylethan-1-ol)

- 219586-41-1((±)-1-Phenylethanol-d10)

- 90162-45-1((±)-1-Phenyl-d5-ethanol)

- 536-50-5(1-(4-methylphenyl)ethan-1-ol)

- 1517-69-7((R)-1-Phenethyl Alcohol)

- 13323-81-4(1-Phenylethanol)

- 7287-81-2(1-(3-Methylphenyl)ethanol)

- 285138-87-6(Benzenemethanol-13C, a-(methyl-13C)- (9CI))

- 2229159-12-8(1-bromo-3-chloro-2-(1-ethynylcyclopropyl)benzene)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-56-1)1-Phenyl-1,2-ethanediol

Pureza:98%

Quantidade:Company Customization

Preço ($):Inquérito

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-56-1)1-Phenyl-1,2-ethanediol

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito